molecular formula C15H11ClN2O2 B2393887 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 879577-84-1

4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No. B2393887
CAS RN: 879577-84-1
M. Wt: 286.72
InChI Key: XWIOVBFOMIECGL-UHFFFAOYSA-N
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Description

The compound “4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol” is a complex organic molecule. It contains a benzene ring, which is a cyclic structure of six carbon atoms, with alternating single and double bonds. Attached to this benzene ring are a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, and a chlorophenyl group, which is a benzene ring with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene and pyrazole rings, as well as the chlorophenyl group, would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is often discussed in the context of biological activity, such as how a drug interacts with a biological target. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Without specific information about this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its physical and chemical properties, investigations into its reactivity, or exploration of potential uses .

properties

IUPAC Name

4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-17-18-15(13)12-6-5-11(19)7-14(12)20/h1-8,19-20H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIOVBFOMIECGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

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